2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine
Description
2-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine substituent at the 2-position of the pyrimidine ring and a tetrahydrofuran (THF)-linked methylamine group at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance kinase inhibitory activity and solubility.
Properties
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHORVDFEESSQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization of Epoxide Precursors
A method adapted from tetrahydrofuran synthesis involves the radical-mediated cyclization of epoxide derivatives. For example, epoxide intermediates derived from 3-oxa-5-hexenyl precursors undergo radical initiation with triethylborane, yielding tetrahydrofuran rings with pendant methyl groups. Subsequent functionalization involves:
- Azidation : Treatment of the THF-alcohol with mesyl chloride (MsCl) and sodium azide (NaN₃) to form the corresponding azide.
- Staudinger Reduction : Conversion of the azide to the primary amine using triphenylphosphine (PPh₃) and hydrolysis.
This route achieves moderate yields (45–60%) but requires careful handling of azide intermediates.
Reductive Amination of Tetrahydrofuran-2-carbaldehyde
An alternative approach employs reductive amination of tetrahydrofuran-2-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). This one-pot method simplifies the synthesis but may produce racemic mixtures unless chiral catalysts are employed.
Coupling Strategies for Pyrimidine Functionalization
The integration of the THF-methylamine side chain into the pyrimidine core follows two primary pathways.
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2,4-dichloropyrimidine with (tetrahydrofuran-2-yl)methylamine under basic conditions selectively substitutes the 4-chloro position. Key parameters include:
- Base Selection : Diisopropylethylamine (DIEA) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile).
- Temperature : Heating at 80–100°C for 12–24 hours or microwave-assisted conditions (150°C, 10–30 minutes) to accelerate reactivity.
Typical yields range from 50–70%, with unreacted starting material recoverable via column chromatography.
Transition Metal-Catalyzed Amination
Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer enhanced regiocontrol for sterically hindered substrates. A representative protocol involves:
- Catalyst System : Pd₂(dba)₃ with DavePhos (2-dicyclohexylphosphino-2′-dimethylaminobiphenyl) as a ligand.
- Conditions : Heating in toluene at 100°C for 18 hours with sodium tert-butoxide (NaOtBu) as the base.
This method achieves higher yields (75–85%) but introduces complexity in catalyst removal and cost.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency and practicality of key methods:
| Method | Yield | Reaction Time | Stereochemical Control | Scalability |
|---|---|---|---|---|
| SNAr (Thermal) | 50–70% | 12–24 h | Moderate | High |
| SNAr (Microwave) | 65–75% | 10–30 min | Moderate | Moderate |
| Buchwald-Hartwig | 75–85% | 18 h | High | Low |
| Radical Cyclization | 45–60% | 6–8 h | Low | Moderate |
Key Observations :
- Microwave-assisted SNAr balances speed and yield, making it suitable for laboratory-scale synthesis.
- Transition metal-catalyzed methods excel in stereochemical precision but face limitations in industrial applications due to palladium residues.
Experimental Optimization and Challenges
Protecting Group Strategies
The THF ring’s oxygen atom can participate in unwanted side reactions during amination. Protective measures include:
Purification Techniques
- Column Chromatography : Silica gel elution with ethyl acetate/hexane gradients isolates the target compound from regioisomers.
- Recrystallization : Ethanol/water mixtures yield crystalline product with >95% purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Group
The chlorine atom at the pyrimidine 2-position undergoes S<sub>N</sub>Ar reactions due to electron deficiency at C2, activated by the adjacent amino group. Common nucleophiles and conditions include:
Mechanistic Insight : The chloro group’s electron-withdrawing effect polarizes the C-Cl bond, facilitating attack by nucleophiles. Steric hindrance from the tetrahydrofuran-methyl group may influence regioselectivity in polyhalogenated systems .
Functionalization of the Amino Group
The primary amine at C4 participates in alkylation, acylation, and coupling reactions:
Alkylation
Reaction with alkyl halides or epoxides under basic conditions:
-
Example : Treatment with methyl iodide (K<sub>2</sub>CO<sub>3>, DMF, 25°C) yields N-methylated derivatives (85–92% yield) .
Acylation
Formation of amides via reaction with acyl chlorides or anhydrides:
-
Example : Benzoylation with benzoyl chloride (pyridine, 0°C) produces N-benzoyl derivatives (78% yield) .
Reductive Amination
Condensation with aldehydes/ketones followed by reduction (NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C):
Suzuki-Miyaura Cross-Coupling
The chloro group enables palladium-catalyzed coupling with boronic acids, though regioselectivity depends on substitution patterns:
| Boronic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Nitrophenyl | Pd(PPh<sub>3</sub>)<sub>4</sub> | Dioxane, 90°C | 2-Arylpyrimidine | 46–75 |
Note : In 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at C4, leaving C2-Cl intact . For 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, this selectivity may reverse due to steric/electronic effects from the tetrahydrofuran group.
Heterocycle Formation
The amino group participates in cyclization reactions to form fused heterocycles:
Thiazepine Formation
-
Treatment with arylidenes of malononitrile produces thiazepinopurines (e.g., 9H-thiazepino[4,3,2-gh]purine-8-carbonitrile, 70% yield) .
Ring-Opening Reactions of the Tetrahydrofuran Moiety
Under acidic or oxidative conditions, the tetrahydrofuran ring undergoes cleavage:
-
Acid-Catalyzed Hydrolysis : Yields γ-butyrolactone derivatives (H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, 100°C).
-
Oxidation : MnO<sub>2</sub> or RuO<sub>4</sub> converts the tetrahydrofuran group to a γ-lactone (60–80% yield).
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous base leads to C2-OH formation (20–30% over 24 h at pH 12).
-
Oxidative Degradation : H<sub>2</sub>O<sub>2</sub> or O<sub>2</sub>/light generates N-oxide byproducts (5–15%).
This compound’s versatility in S<sub>N</sub>Ar, cross-coupling, and cyclization reactions makes it a valuable intermediate for synthesizing bioactive molecules. Further studies optimizing reaction conditions (e.g., catalyst systems for Suzuki coupling) could expand its utility in targeted drug discovery.
Scientific Research Applications
2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several pyrimidin-4-amine derivatives, differing primarily in substituents on the pyrimidine ring and the nature of the alkyl/aryl groups attached to the amine. Key analogs include:
Table 1: Structural Analogs and Their Properties
*Calculated based on molecular formula C₉H₁₁ClN₃O.
Key Observations :
- Halogen Substituents : The presence of halogens (Cl, Br, F) at the 2- and 5-positions (e.g., ±8a, ±8b) enhances molecular weight and may influence binding affinity to kinase targets .
- Solubility : The THF-methyl group in the target compound and analogs (±8a, ±8b, ±8d) likely improves solubility compared to purely aromatic substituents (e.g., cyclopropylmethyl in ).
Kinase Inhibition
- ACK1/TNK2 Inhibitors: The (±)-8a–8d series () were designed as ACK1 inhibitors using fragment-based approaches.
- VEGFR-2 Inhibition : A related compound, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine, inhibits VEGFR-2 with IC₅₀ = 0.33 μM (), highlighting the importance of pyrimidine derivatives in angiogenesis regulation.
Biological Activity
2-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent and a tetrahydrofuran-derived moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is . The presence of the chloro group enhances its reactivity, making it suitable for further chemical modifications that can lead to derivatives with improved biological profiles.
The biological activity of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is believed to stem from its interaction with specific biological targets. Research indicates that compounds with similar structures can exhibit significant inhibitory effects on various enzymes and cellular pathways:
- Inhibition of Protein Kinases : Studies have shown that pyrimidine derivatives can act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. For instance, related compounds have demonstrated inhibition against ACK1/TNK2 kinases .
- Anticancer Activity : The compound has shown promise in cancer research, particularly against triple-negative breast cancer (TNBC) cell lines. It exhibited a strong inhibitory effect on cell proliferation with an IC50 value of approximately 0.126 μM, indicating its potential as an anticancer agent .
- Selectivity : Notably, the compound displayed a significant selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic window for targeted therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine and related compounds:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine has not been extensively documented; however, related compounds have shown varying degrees of metabolic stability and solubility profiles. For instance, some derivatives have demonstrated improved aqueous solubility while maintaining potent activity against target enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, and how can reaction conditions be standardized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of a 2,4-dichloropyrimidine precursor with tetrahydrofuran-2-ylmethylamine. Triethylamine (TEA) is used as a base to deprotonate the amine and drive the reaction. Key parameters include maintaining anhydrous conditions, reaction temperature (e.g., 80–90°C), and stoichiometric control of reagents. Post-synthesis purification via column chromatography or crystallization (e.g., using methanol/chloroform) is critical for isolating high-purity product .
- Analytical Validation : Confirm structure and purity using H/C NMR (e.g., characteristic peaks for pyrimidine C-Cl at ~160 ppm) and LC-MS (monitoring molecular ion [M+H]). Melting point analysis (e.g., 81–84°C for related derivatives) provides additional purity validation .
Q. How can researchers characterize the structural stability of this compound under varying environmental conditions?
- Experimental Design : Perform stability studies under controlled conditions:
- Temperature : Accelerated degradation tests at 40–60°C.
- pH : Solubility and stability profiling in buffers (pH 1–10).
- Light Exposure : UV-vis spectroscopy to detect photodegradation products.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Root Cause Analysis : Variability may arise from differences in:
- Assay Conditions (e.g., cell lines, enzyme isoforms, or incubation times).
- Compound Purity (e.g., impurities from synthesis).
- Resolution Methods :
- Replicate studies using standardized protocols (e.g., uniform cell lines like HEK293 or HepG2).
- Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition + cellular viability).
- Cross-reference with structurally similar compounds (e.g., 4-(2-chlorophenyl)-6-arylpyrimidines) to identify structure-activity trends .
Q. How does the tetrahydrofuran-2-ylmethyl group influence target binding compared to other substituents?
- Computational & Experimental Approaches :
- Molecular Docking : Compare binding affinities of derivatives (e.g., cyclopropylmethyl vs. tetrahydrofuran-2-ylmethyl) to targets like acetyl-CoA carboxylase.
- SAR Studies : Synthesize analogs (e.g., replacing tetrahydrofuran with pyran or piperidine) and assay activity. For instance, tetrahydrofuran’s oxygen atom may enhance hydrogen bonding with enzyme active sites .
Q. What experimental designs mitigate challenges in studying this compound’s subcellular localization?
- Methodology :
- Fluorescent Tagging : Attach probes (e.g., BODIPY) via pyrimidine N-alkylation.
- Imaging Techniques : Confocal microscopy to track localization in live cells (e.g., cytoplasmic vs. nuclear accumulation).
- Control Experiments : Use organelle-specific dyes (e.g., MitoTracker) to confirm co-localization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
